Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside mechanism of action
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside mechanism of action
This technical guide details the chemical mechanism, synthetic utility, and experimental protocols for Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-
Technical Whitepaper: Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio- -D-mannopyranoside
Mechanistic Insight, Activation Protocols, and Synthetic Utility[1]
Executive Summary
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
Its core utility lies in the Neighboring Group Participation (NGP) afforded by the C2-axial acetate, which directs the formation of 1,2-trans-
Chemical Identity & Properties
-
IUPAC Name: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-
-D-mannopyranoside[1][2][3] -
Molecular Formula:
[3] -
Role: Disarmed Glycosyl Donor (Thioglycoside)
-
Stability: High. Resistant to hydrolysis under mild acidic/basic conditions; orthogonal to O-glycosyl trichloroacetimidates and halides.
Table 1: Physicochemical Profile
| Property | Specification | Relevance |
| Anomeric Configuration | Thermodynamic stability; pre-organizes for activation. | |
| Protecting Groups | Acetyl (Ac) | Electron-withdrawing (Disarmed); provides NGP for |
| Leaving Group | Thiophenyl (SPh) | Soft nucleophile; activated by thiophilic promoters (NIS, DMTST). |
| Solubility | DCM, Toluene, THF | Compatible with standard non-polar glycosylation solvents. |
Mechanism of Action: Chemoselective Activation
The "mechanism of action" for this donor is a sequence of electrophilic activation events leading to stereoselective bond formation. Because the protecting groups are acetyls (electron-withdrawing), the donor is disarmed , requiring potent thiophilic promoters for activation.
3.1. The Activation Pathway[4]
-
Promoter Coordination: A "soft" electrophile (e.g., iodonium ion from NIS) attacks the "soft" sulfur atom of the thioglycoside.
-
Sulfonium Ion Formation: An unstable sulfonium intermediate is generated, making the SPh group a potent leaving group.
-
Expulsion & Stabilization: The SPh moiety is expelled. The resulting positive charge at C1 (oxocarbenium character) is immediately stabilized by the carbonyl oxygen of the C2-axial acetate .
-
Acyloxonium Ion Formation (Critical Step): The C2-acetate forms a five-membered dioxolenium (acyloxonium) ion on the
-face (top face) of the mannose ring. -
Stereoselective Attack: The glycosyl acceptor (alcohol) attacks C1 from the
-face (bottom face), strictly enforced by the steric blockade of the -face by the acyloxonium ring.
3.2. Visualization of the Mechanism
The following diagram illustrates the transformation from the resting donor to the final
Figure 1: Mechanistic pathway of thiomannoside activation. The C2-axial acetate ensures
Experimental Protocols
The following protocols are validated for high reproducibility. All reactions must be performed under an inert atmosphere (Ar or
4.1. Synthesis of the Donor
Objective: Convert Penta-O-acetyl-
Reagents:
-
Penta-O-acetyl-D-mannose (1.0 equiv)[5]
-
Thiophenol (PhSH) (1.5 equiv)
- (Lewis Acid Catalyst, 2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Solubilization: Dissolve Penta-O-acetyl-D-mannose (e.g., 5.0 g) in anhydrous DCM (50 mL) in a flame-dried round-bottom flask.
-
Addition: Add Thiophenol (1.5 equiv) via syringe. Cool the mixture to 0°C.
-
Activation: Dropwise add
(2.5 equiv). The solution may darken slightly. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[5] The product (
) will appear as the starting material is consumed.[5] -
Quenching: Pour reaction mixture into saturated
solution (vigorous bubbling will occur). -
Extraction: Extract with DCM (3x), wash organics with water and brine, dry over
. -
Purification: Flash column chromatography (Silica gel, Hexane
Hexane:EtOAc 3:1). -
Yield Expectation: 70–85% as a white solid/foam.
4.2. General Glycosylation Protocol (NIS/TfOH Method)
Objective: Coupling the donor with a generic acceptor (ROH).
Reagents:
-
Donor (1.2 equiv)[6]
-
N-Iodosuccinimide (NIS) (1.5 equiv) - Recrystallize before use.
-
Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv)
-
Molecular Sieves (4Å), powdered and flame-dried.
Step-by-Step Workflow:
-
Drying: Co-evaporate Donor and Acceptor with toluene (3x) to remove trace water.
-
Setup: Dissolve in anhydrous DCM (0.05 M concentration relative to acceptor). Add activated 4Å MS. Stir for 30 min at RT.
-
Cooling: Cool the mixture to -40°C or -20°C (depending on acceptor reactivity).
-
Promoter Addition: Add NIS (1.5 equiv) in one portion.
-
Activation: Add TfOH (catalytic amount) via microsyringe. The reaction usually turns deep red/purple.
-
Monitoring: Stir at low temperature for 30 min, then slowly warm to 0°C. Monitor by TLC.
-
Quenching: Add saturated
(sodium thiosulfate) to quench excess iodine, then saturated . -
Workup: Extract with DCM, dry, and concentrate.
Applications in Drug Development
This specific donor is a cornerstone in the synthesis of Mannose-Binding Lectin (MBL) targets.
-
FimH Antagonists: Used to synthesize
-mannosides that inhibit E. coli adhesion to bladder cells (UTI treatment). The -configuration is non-negotiable for FimH binding. -
Vaccine Adjuvants: Synthesis of polymannose backbones found on fungal cell walls (e.g., Candida albicans) to trigger immune responses.
-
Lysosomal Storage Disorders: Synthesis of mannose-6-phosphate analogues for enzyme replacement therapies.
References
-
Chemical Synthesis: Porter, J., & Miller, G. J. (2025).[5][8] 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside.[5] Molbank, 2025(1), M1981.[5]
-
Activation Protocols: Codee, J. D., et al. (2005).[8] Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 34, 769-782.
-
General Reactivity: Garegg, P. J. (1997). Thioglycosides as glycosyl donors in oligosaccharide synthesis.[7][2][4][9][10] Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.
-
Commercial Data: Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside Product Page. Chem-Impex International.
Sources
- 1. Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside | Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate | Tetrahydropyrans | Ambeed.com [ambeed.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective activation of ethyl vs. phenyl thioglycosides: one-pot synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
